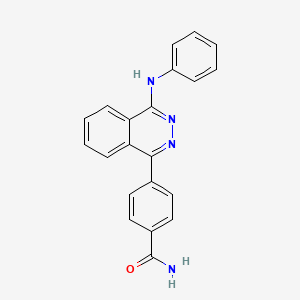

4-(4-anilino-1-phthalazinyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-anilino-1-phthalazinyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed and synthesized . Another study reported the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H-NMR, elemental analysis, and MS .

Wissenschaftliche Forschungsanwendungen

- Benzamides, including 4-(4-anilino-1-phthalazinyl)benzamide, exhibit antioxidant activity. Researchers have evaluated their effectiveness in scavenging free radicals and chelating metal ions .

- In vitro studies have investigated the antibacterial properties of benzamide derivatives. 4-(4-anilino-1-phthalazinyl)benzamide was tested against gram-positive and gram-negative bacteria .

- Quinazolinone derivatives, including benzamides, have been explored for their α-glucosidase inhibitory activity .

- Molecular docking studies revealed interactions between 4-(4-anilino-1-phthalazinyl)benzamide and the EGFR tyrosine kinase domain .

Antioxidant Properties

Antibacterial Activity

α-Glucosidase Inhibition

Epidermal Growth Factor Receptor (EGFR) Interaction

Drug Discovery and Medicinal Chemistry

Industrial Applications

Wirkmechanismus

Target of Action

It is known that phthalazine derivatives have been widely applied as therapeutic agents due to their anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties .

Mode of Action

It is suggested that the efficacy of each chemical system is determined by the nature of the functionalization next to the aryl moiety, which suggests that different mechanisms of action are involved for each chemical system .

Biochemical Pathways

It is known that phthalazine derivatives have demonstrated attractive antileishmanial profiles against amastigote forms of the leishmania braziliensis parasite .

Result of Action

The analogues 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine showed higher activity than a cisplatin control when tested in vitro against two different cancer cell lines using the microculture tetrazolium method (MTT) method .

Safety and Hazards

Zukünftige Richtungen

Naphthoquinone derivatives, which are structurally similar to “4-(4-anilino-1-phthalazinyl)benzamide”, have been suggested for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Another study suggested that the 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone could interact with the epidermal growth factor receptor (EGFR) tyrosine .

Eigenschaften

IUPAC Name |

4-(4-anilinophthalazin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c22-20(26)15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)21(25-24-19)23-16-6-2-1-3-7-16/h1-13H,(H2,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCHCNYAJPREEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Phenylamino)phthalazin-1-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5972852.png)

![4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5972863.png)

![1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone](/img/structure/B5972869.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5972875.png)

![2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5972884.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5972911.png)

![N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5972916.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5972935.png)

![2-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}ethanol](/img/structure/B5972936.png)

![2-[4-methyl-6-(4-{[(5-methyl-1H-pyrazol-3-yl)methyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B5972944.png)

![1-(3-methoxybenzyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B5972947.png)

![3-[(4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-1-indanone](/img/structure/B5972952.png)